ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, formamido, and benzodioxole
Preparation Methods
The synthesis of ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole core, followed by the introduction of the nitrophenyl and formamido groups. The final steps involve the formation of the oxazole ring and the esterification to introduce the ethyl carboxylate group. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The formamido group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The benzodioxole and oxazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and oxazole-containing molecules. Compared to these compounds, ETHYL 5-({4,7-DIMETHOXY-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups and its specific structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24N4O10 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
ethyl 5-[[4,7-dimethoxy-6-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C24H24N4O10/c1-4-35-24(30)18-10-15(38-27-18)9-16-17(20(34-3)22-21(19(16)33-2)36-12-37-22)11-25-26-23(29)13-5-7-14(8-6-13)28(31)32/h5-8,11,15H,4,9-10,12H2,1-3H3,(H,26,29)/b25-11- |
InChI Key |
AHTICCSELNINPN-GATIEOLUSA-N |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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